Adiponitrile

Catalog No.
S517278
CAS No.
111-69-3
M.F
C6H8N2
CN(CH2)4CN
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adiponitrile

CAS Number

111-69-3

Product Name

Adiponitrile

IUPAC Name

hexanedinitrile

Molecular Formula

C6H8N2
CN(CH2)4CN
C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2

InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N

SMILES

C(CCC#N)CC#N

solubility

50 to 100 mg/mL at 73° F (NTP, 1992)
0.74 M
Sol in alc, chloroform
Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.
In water, 8.0X10+4 mg/l @ 20 °C.
Solubility in water, g/l at 20 °C: 50-100 (good)
4.5%

Synonyms

Adiponitrile; AI3-11080; AI3 11080; AI311080

Canonical SMILES

C(CCC#N)CC#N

The exact mass of the compound Adiponitrile is 108.0687 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 73° f (ntp, 1992)0.74 msol in alc, chloroformsol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.in water, 8.0x10+4 mg/l @ 20 °c.solubility in water, g/l at 20 °c: 50-100 (good)4.5%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7617. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Adiponitrile (hexanedinitrile) is a six-carbon aliphatic dinitrile characterized by its liquid state at room temperature, high boiling point, and exceptional anodic stability[1]. In industrial procurement, it is primarily sourced as the non-substitutable precursor for hexamethylenediamine (HMDA) in Nylon 6,6 manufacturing [2]. In advanced materials and energy storage sectors, adiponitrile is prioritized as a high-voltage electrolyte solvent or functional additive, offering a wide electrochemical window (up to ~6.0 V vs Li/Li+) that significantly outperforms conventional carbonate solvents [1]. Its specific C6 chain length provides a critical balance of viscosity, thermal stability, and ionic conductivity when complexed with lithium salts.

Attempting to substitute adiponitrile with shorter-chain dinitriles like succinonitrile (C4) or glutaronitrile (C5) fundamentally disrupts both processability and chemical output. Succinonitrile is a solid at room temperature (melting point ~57 °C), requiring thermal energy for melt-casting or dissolution, whereas adiponitrile is a ready-to-use liquid[1]. In polymer synthesis, the carbon chain length is strictly conserved during hydrogenation; substituting adiponitrile with succinonitrile yields a C4 diamine (putrescine) rather than the C6 diamine (hexamethylenediamine) required for Nylon 6,6 [2]. Furthermore, in high-voltage battery applications, conventional carbonate solvents oxidize rapidly above 4.3 V, failing where adiponitrile maintains a stable cathode-electrolyte interface up to 5.0 V and beyond.

Room-Temperature Processability vs. Succinonitrile

For bulk solvent or additive formulation, the physical state of the dinitrile strictly dictates manufacturing workflows. Adiponitrile is a liquid at standard conditions with a melting point of approximately 1–2 °C. In direct contrast, the widely studied in-class alternative, succinonitrile, is a solid with a melting point of 57 °C [1]. This thermal difference means adiponitrile can be utilized as a drop-in liquid co-solvent without the heating or melt-casting steps required for succinonitrile.

Evidence DimensionMelting Point / Physical State at 25 °C
Target Compound DataAdiponitrile: ~1–2 °C (Liquid)
Comparator Or BaselineSuccinonitrile: 57 °C (Solid)
Quantified DifferencePhase difference at room temperature (Liquid vs. Solid)
ConditionsStandard ambient temperature and pressure

Procuring a liquid dinitrile eliminates thermal processing overhead and simplifies homogeneous mixing in industrial electrolyte and chemical formulations.

High-Voltage Capacity Retention vs. Standard Carbonates

In 5 V-class high-voltage lithium-ion batteries utilizing a LiNi0.5Mn1.5O4 (LNMO) cathode, standard carbonate electrolytes suffer from severe oxidative degradation. The addition of just 1 wt% adiponitrile to a baseline 1 M LiPF6-EC/DMC/EMC electrolyte improves the battery's capacity retention from 69.9% to 84.4% after 150 cycles at a 1 C rate [1]. Adiponitrile suppresses HF generation and stabilizes the interfacial impedance, preventing the transition metal dissolution seen in the baseline electrolyte.

Evidence DimensionCapacity retention after 150 cycles at 1 C (LNMO half-cell)
Target Compound Data84.4% retention (with 1 wt% Adiponitrile)
Comparator Or Baseline69.9% retention (Baseline carbonate electrolyte without ADN)
Quantified Difference+14.5% absolute improvement in capacity retention
ConditionsLiNi0.5Mn1.5O4 half-cells, 3.5 to 5.0 V voltage window, room temperature

Validates adiponitrile as a critical procurement choice for stabilizing next-generation high-voltage cathodes where conventional solvents fail.

Strict Precursor Selectivity for Nylon 6,6 Monomers

For the production of Nylon 6,6, the exact C6 carbon backbone must be maintained. Hydrogenation of adiponitrile over Raney Ni or Co catalysts achieves >99% conversion with hexamethylenediamine (HMDA) selectivity ranging from 85% to 97%, and up to 100% under optimized conditions [1]. Shorter-chain dinitriles cannot act as substitutes, as they yield different diamines (e.g., C4 putrescine from succinonitrile) that are incompatible with Nylon 6,6 polymerization.

Evidence DimensionDiamine chain length and HMDA selectivity
Target Compound DataYields C6 Hexamethylenediamine (up to 97-100% selectivity at >99% conversion)
Comparator Or BaselineSuccinonitrile (Yields C4 Putrescine, incompatible with Nylon 6,6)
Quantified DifferenceStrict C6 vs C4 structural output
ConditionsHydrogenation at 80 °C, 8 MPa H2 over Raney Ni/Co catalysts

Adiponitrile is the sole viable procurement option for synthesizing the specific C6 diamine required for industrial Nylon 6,6 manufacturing.

High-Voltage Lithium-Ion Battery Electrolytes

Leveraging its superior anodic stability (>5.0 V) and ability to suppress transition metal dissolution, adiponitrile is heavily utilized as a functional additive or co-solvent in advanced battery systems. It is specifically procured for cells utilizing high-voltage cathodes (like LNMO) where standard carbonate electrolytes undergo rapid oxidative decomposition [1].

Industrial Synthesis of Hexamethylenediamine (HMDA)

Adiponitrile is the indispensable, high-volume precursor for HMDA. Because its C6 chain length translates directly to the final diamine upon catalytic hydrogenation, it is the mandatory starting material for the global production of Nylon 6,6, ensuring the correct mechanical and thermal properties of the final polymer [2].

Highly Concentrated 'Solvent-in-Salt' Electrolytes

Due to its liquid state at room temperature and strong coordination with lithium ions, adiponitrile is selected over solid dinitriles (like succinonitrile) to formulate highly concentrated liquid or soft-solid electrolytes. These systems benefit from Li-ion hopping conduction while maintaining a safer, less volatile profile than conventional solvents [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
Liquid
ODOURLESS OILY COLOURLESS LIQUID.
Water-white, practically odorless, oily liquid.
Water-white, practically odorless, oily liquid. [Note: A solid below 34°F. Forms cyanide in the body.]

Color/Form

NEEDLES FROM ETHER
Colorless liq
Water-white, oily liquid

XLogP3

-0.3

Exact Mass

108.0687

Boiling Point

563 °F at 760 mm Hg (EPA, 1998)
295.0 °C
295 °C @ 760 mm Hg
295 °C
563°F

Flash Point

199.4 °F (EPA, 1998)
200 °F (93 °C) (OPEN CUP)
159 °C c.c.
199°F (open cup)
(oc) 199°F

Vapor Density

3.73 (EPA, 1998) (Relative to Air)
3.73 (air= 1)
Relative vapor density (air = 1): 3.7
3.73

Density

0.965 at 68 °F (EPA, 1998)
0.9676 g/ml @ 20 °C
Relative density (water = 1): 0.97
0.97

LogP

-0.32 (LogP)
log Kow= -0.32
-0.32

Odor

Practically odorless.

Appearance

Solid powder

Melting Point

36.1 °F (EPA, 1998)
1.0 °C
1-3 °C
1 °C
34°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SYT33B891I

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (41.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (42.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (55.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (41.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2 mm Hg at 246 °F (NTP, 1992)
6.79e-04 mmHg
6.8X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 0.3
0.002 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.

Other CAS

111-69-3
68411-90-5

Wikipedia

Adiponitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Chlorination of butadiene to dichlorobutylene, which is reacted with 35% sodium cyanide soln to yield 1,4-dicyanobutylene; which is hydrogenated to adiponitrile. Also by electroorganic synthesis from acrylonitrile.
Reaction of adipic acid with ammonia (either liquid or vapor phase) produces adipamide as intermediate, which is subsequently dehydrated to adiponitrile.
Prepared by dimerization of acrylonitrile at the cathode of an electrolytic cell (propionitrile and bis(cyanoethyl) ether are by-products).
Prepared by direct addition of hydrogen cyanide to butadiene catalyzed by soluble, air and moisture sensitive, triarylphosphite nickel(0) complexes.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Services
Hexanedinitrile, hydrogenated, high-boiling fraction: ACTIVE
Hexanedinitrile: ACTIVE

Analytic Laboratory Methods

A GC method ... using a flame ionization detector and SP1000 column.

Storage Conditions

Separate from strong acids and oxidizing materials. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.

Interactions

The toxic mechanism of nitriles (including adiponitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

Dates

Last modified: 08-15-2023

Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine

Chengqiang Wang, Zekun Jia, Bin Zhen, Minghan Han
PMID: 29300298   DOI: 10.3390/molecules23010092

Abstract

Supported Ni catalysts prepared under different conditions, for liquid phase hydrogenation of adiponitrile (ADN) to 6-aminocapronitrile (ACN) and hexamethyenediamine (HMD), were investigated. The highly reactive imine intermediate can form condensation byproducts with primary amine products (ACN and HMD), which decreased the yield coefficient of primary amines. The catalysts support, condition of catalyst preparation and dosage of additive were studied to improve the yield. A highly dispersed Ni/SiO₂ catalyst prepared by the direct reduction of Ni(NO₃)₂/SiO₂ suppressed the condensation reactions by promoting the hydrogenation of adsorbed imines, and it gave the improved hydrogenation activity of 0.63 mol·kg
·min
and primary amine selectivity of 94% when NaOH was added into the reactor.


Pillar[5]arene-Diketopyrrolopyrrole Fluorescent Copolymer: A Promising Recognition and Adsorption Material for Adiponitrile by Selective Formation of a Conjugated Polypseudorotaxane

Wei Cui, Hao Tang, Linxian Xu, Lingyun Wang, Herbert Meier, Derong Cao
PMID: 28524251   DOI: 10.1002/marc.201700161

Abstract

Conjugated pillar[5]arene-diketopyrrolopyrrole copolymer (P1) is synthesized by the copolymerization of a difunctionalized pillar[5]arene and a diketopyrrolopyrrole-based monomer, which shows large extinction coefficients (1.1 × 10
m
cm
) at 519 nm and strong emission at 587 nm. P1 exhibits very strong host-guest binding affinity towards adiponitrile but low binding affinity towards 1,4-dihalobutane and 1,4-bis(imidazol-1-yl)butane. Such an enhanced selectivity is first found in the polypseudorotaxane between pillararene and neutral guests in organic solution and is successfully used for the recognition and adsorption of adiponitrile by the formation of a P1-adiponitrile polypseudorotaxane.


Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles

Tobias Betke, Manuel Maier, Heidrun Gruber-Wölfler, Harald Gröger
PMID: 30504854   DOI: 10.1038/s41467-018-07434-0

Abstract

Linear α,ω-dinitriles are important precursors for the polymer industry. Most prominently, adiponitrile is produced on an annual scale of ca. 1 million tons. However, a drawback of today's dominating process is the need for large amounts of highly toxic hydrogen cyanide. In this contribution, an alternative approach towards such linear dinitriles is presented based on dehydration of readily available α,ω-dialdoximes at ambient conditions by means of aldoxime dehydratases. In contrast to existing production routes this biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions. In addition, a selective synthesis of adiponitrile with substrate loadings of up to 100 g/L and high yields of up to 80% was achieved. Furthermore, a lab scale process on liter scale leading to > 99% conversion at 50 g/L underlines the potential and robustness of this method for technical applicability.


Nutritional and exercise interventions variably affect estrogen receptor expression in the adipose tissue of male rats

Lore Metz, Maude Gerbaix, Aurélie Masgrau, Christelle Guillet, Stéphane Walrand, Nathalie Boisseau, Yves Boirie, Daniel Courteix
PMID: 26923515   DOI: 10.1016/j.nutres.2015.12.003

Abstract

Energy-dense food consumption and lack of physical activity are implicated in the development of the current obesity epidemic. The role of estrogen in adiposity and fuel partitioning is mediated mainly though the estrogen receptor α (ERα) isoform. We hypothesized that nutritional adaptation and exercise training, either individually or combined, could impact ERα expression in adipose tissue relative to glucose tolerance. Seventy-two Wistar rats were submitted to a high-fat, high-sucrose (HF-HS) diet for 16weeks. The first phase of our study was to investigate the effect of an HF-HS diet on whole-body glucose tolerance, as well as on body composition and ERα expression in different adipose tissues. Second, we investigated the effect of switching to a well-balanced diet, with or without exercise training for 8 weeks, on those same parameters. After the first part of this study, HF-HS-fed rats were fatter (8%) than control rats. Despite a decrease in glucose tolerance, ERα expression in adipose tissues was not significantly altered by an HF-HS diet. The return to a well-balanced diet significantly increased ERα expression in perirenal and epididymal adipose tissue, but there was no effect of diet or exercise training on whole-body glucose tolerance. The present findings suggest that diet is a powerful modulator of ERα expression in adipose tissue, as nutritional modulation after an HF-HS diet strongly affects ERα expression, particularly in perirenal and epididymal adipose tissue. However, ERα expression in adipose tissue does not appear to be associated with whole-body glucose tolerance.


Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid

Jian-Jun Dai, Yao-Bing Huang, Chi Fang, Qing-Xiang Guo, Yao Fu
PMID: 22441826   DOI: 10.1002/cssc.201100776

Abstract

Current affairs: Adiponitrile, used to produce nylon 6.6, is prepared from the renewable compound glutamic acid by an electrochemical route, involving electro-oxidative decarboxylation and Kolbe coupling reactions. The new route is an example of the use of glutamic acid as a versatile substrate in the transformation of biomass into chemicals. Also, it highlights the use of electrochemical methods in biomass conversion.


Adipocytokines, inflammation, and breast cancer risk in postmenopausal women: a prospective study

Amy L Gross, Craig J Newschaffer, Judith Hoffman-Bolton, Nader Rifai, Kala Visvanathan
PMID: 23651666   DOI: 10.1158/1055-9965.EPI-12-1444

Abstract

Obesity is a known risk factor for postmenopausal breast cancer; it has been postulated that adipocytokines may mediate this association. We explored the relationship between three markers altered by obesity: leptin, adiponectin, and soluble tumor necrosis factor receptor 2 (sTNF-R2), an inflammatory marker, with breast cancer risk in postmenopausal women. A nested case-control study of postmenopausal women was conducted within CLUE II, a prospective population-based cohort. Baseline plasma levels of leptin, adiponectin, and sTNF-R2 were assayed in 272 female breast cancer cases and 272 controls matched on age, date, and hour of blood draw. Conditional logistic regression was used to estimate matched odds ratios (OR) and 95% confidence intervals (CI). sTNF-R2 and leptin were independently positively associated with breast cancer risk in adjusted models. The OR for breast cancer comparing the highest to lowest tertile was 2.44 (95% CI: 1.30-4.58) for sTNF-R2 and 1.98 (95% CI: 1.20-3.29) for leptin. While higher levels of adiponectin were protective (OR for the lowest tertile = 1.63; 95% CI: 1.02-2.60), there was no dose response. A 20% reduction in the breast cancer risk associated with overweight/obesity was observed when sTNF-R2 alone was included in multivariable models. Including both sTNF-R2 and adiponectin in the models resulted in a 29% reduction in the OR. Adipocytokines and sTNF-R2 are important factors in the etiology of postmenopausal breast cancer due to adiposity. This study informs our understanding of the relationship between obesity, inflammation, and postmenopausal breast cancer and identifies potential biomarkers.


Health and ecological effects of adiponitrile

Gerald L Kennedy Jr
PMID: 15198072   DOI: 10.1081/dct-120030728

Abstract

Adiponitrile (ADN) has moderate acute toxicity with an oral LD50 in rats of 100 to 500 mg/kg and a 4-hr LC50 in rats of 1.71 mg/L (vapor plus aerosol). ADN produced slight eye but no skin irritation in rabbits. Repeated exposures by inhalation produced changes in the hematologic profile with effects seen at 100 or 300 mg/m3. The hematologic changes were reversible upon cessation of further inhalation exposures. Dogs fed up to 500 ppm (equivalent to 12-15 mg/kg) showed no effects but 1,000 ppm produced vomiting and nausea which limited further testing at that concentration. ADN was not a genetic toxin, developmental toxin, reproductive toxin nor did it produce an increase in tumors in a 2-yr drinking water study in rats. Human experience reports are limited to one accidental poisoning case and a few skin exposures resulting in transient irritation and inflammation. ADN is rapidly absorbed and excreted by mammals, and is metabolized to some extent although unchanged ADN is readily detected in urine, and does not bioaccumulate.


Development of wet environment TEM (wet-ETEM) for in situ studies of liquid-catalyst reactions on the nanoscale

Pratibha L Gai
PMID: 14710723   DOI: 10.1017/s143192760201005x

Abstract

We present the development of in situ wet environmental transmission electron microscopy (wet-ETEM) for direct probing of controlled liquid-catalyst reactions at operating temperatures on the nanoscale. The first nanoscale imaging and electron diffraction of dynamic liquid hydrogenation and polymerization reactions in the manufacture of polyamides reported here opens up new opportunities for high resolution studies of a wide range of solution-solid and solution-gas-solid reactions in the chemical and biological sciences.


Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile

J L Moreau, S Azza, F Bigey, A Arnaud, P Galzy
PMID: 7952029   DOI: 10.1016/0378-4347(94)00091-3

Abstract

A procedure for the assay of nitrile hydratase and amidase activity by high-performance liquid chromatography is described. The method can be used to assay the intermediate compounds resulting from the hydrolysis of adiponitrile into adipic acid, and to determine the kinetics of the hydrolysis of these compounds using whole cells and enzyme extracts. The precision of the method makes it suitable for the determination of the enzyme parameters: Km and Vm (nitrile hydratase and amidase). Using cyanovaleramide as substrate, Km and Vm were respectively 370 mM and 2060 U/mg for nitrile hydratase and 6.6 mM and 33 U/mg for amidase.


Variable interaction network based variable selection for multivariate calibration

Raghuraj Rao, S Lakshminarayanan
PMID: 17765060   DOI: 10.1016/j.aca.2007.08.001

Abstract

Multivariate calibration problems often involve the identification of a meaningful subset of variables, from a vast number of variables for better prediction of output variables. A new graph theoretic method based on partial correlations (variable interaction network-VIN) is proposed. Many well studied representative calibration datasets spanning different application domains are selected for investigating the performance. Partial least squares (PLS) regression models combined with variable selection techniques are employed for benchmarking the performance. Subsets of variables with different number of variables are retained for the final analysis after VIN selection and progressive prediction accuracies are used for comparison. VIN-PLS results show significant improvement in prediction efficiencies and variable subset optimization. Improvement of up to 45% over existing methods with significantly fewer variables is achieved using the new method. Advantages of VIN based variable selection are highlighted.


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